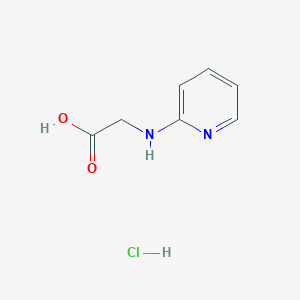
1,6-Dichlorophthalazine
Vue d'ensemble
Description
1,6-Dichlorophthalazine is an organic compound with the molecular formula C8H4Cl2N2 It is a derivative of phthalazine, where two chlorine atoms are substituted at the 1 and 6 positions of the phthalazine ring
Méthodes De Préparation
1,6-Dichlorophthalazine can be synthesized through several synthetic routes. One common method involves the chlorination of phthalazine. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Another method involves the reaction of 6-chlorophthalazinone with phosphorus oxychloride. This reaction proceeds under reflux conditions, and the product is purified through recrystallization from an appropriate solvent such as ethanol.
Analyse Des Réactions Chimiques
1,6-Dichlorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium amide or thiourea.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phthalazine derivatives with additional functional groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of phthalazine derivatives with reduced chlorine content.
Applications De Recherche Scientifique
1,6-Dichlorophthalazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound is used in the development of novel polymers and materials with unique properties. It can be incorporated into polymer backbones to enhance thermal stability and mechanical strength.
Biological Studies: Researchers use this compound as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of 1,6-Dichlorophthalazine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives inhibit the activity of enzymes like vascular endothelial growth factor receptor II (VEGFR-2), which plays a crucial role in angiogenesis. The inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
1,6-Dichlorophthalazine can be compared with other dichlorophthalazine derivatives such as 1,4-Dichlorophthalazine. While both compounds share a similar core structure, the position of the chlorine atoms significantly affects their chemical reactivity and applications. For instance, 1,4-Dichlorophthalazine is more commonly used in the synthesis of medicinal compounds due to its favorable reactivity profile.
Similar Compounds
- 1,4-Dichlorophthalazine
- 1,5-Dichlorophthalazine
- 1,8-Dichlorophthalazine
Propriétés
IUPAC Name |
1,6-dichlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZDQHYBIRAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558892 | |
| Record name | 1,6-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124556-78-1 | |
| Record name | 1,6-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














